2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a pyrazolo[1,5-a][1,3,5]triazin-4-one core substituted at the 7-position with a methyl group and at the 8-position with a phenyl ring. A thioether linkage at the 2-position connects to an acetamide group, which is further functionalized with a tetrahydrofuran-2-ylmethyl moiety.
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-16(13-6-3-2-4-7-13)17-21-18(22-19(26)24(17)23-12)28-11-15(25)20-10-14-8-5-9-27-14/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPSQRYVXMFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 946247-60-5) is a novel derivative of pyrazolotriazine that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.5 g/mol. The structure features a pyrazolo[1,5-a][1,3,5]triazin core linked to a thioacetamide moiety and a tetrahydrofuran group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 946247-60-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolotriazine derivatives. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects. For instance:
- HepG2 Cells : The compound showed an IC50 value of approximately , indicating potent antiproliferative activity against liver cancer cells.
- MCF7 Cells : The compound's effectiveness was comparable to standard chemotherapeutics like doxorubicin.
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Mechanism of Action : The mechanism underlying its anticancer activity involves:
- Induction of Apoptosis : The compound has been shown to activate caspases 3 and 9 in treated cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G1 phase arrest in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the pyrazolo[1,5-a][1,3,5]triazin core is crucial for its anticancer effects.
- Modifications in the substituents (e.g., methyl or phenyl groups) significantly affect potency and selectivity towards different cancer types.
Case Studies
Several studies have documented the efficacy of similar compounds derived from pyrazolotriazines:
- Study by Dawood et al. (2013) : This research synthesized various pyrazole-based derivatives and assessed their anticancer activity. Compounds with similar structural motifs demonstrated IC50 values as low as against HepG2 cells, highlighting the importance of structural modifications in enhancing activity .
- Review on Thiadiazole Derivatives : A comprehensive review indicated that thiadiazole derivatives exhibit promising anticancer activities through similar mechanisms involving apoptosis and cell cycle modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyrazolo-triazinone core distinguishes it from imidazo-pyridine (e.g., Compound 1l) and thiadiazole derivatives (e.g., Compound 4.1). Pyrazolo-triazinones are less common in the literature compared to imidazo-pyridines, which are often explored for their fluorescence properties . Thiadiazole derivatives, such as 4.1, are typically associated with antimicrobial activity .
In contrast, the trichloroethylamide group in 4.1 enhances electrophilicity, facilitating cyclization reactions .
Spectral Data Gaps :
- The absence of NMR or IR data for the target compound precludes direct comparison. However, the acetamide carbonyl stretch (~1670 cm⁻¹ in 4.1) and thioether S–C vibrations (~600–700 cm⁻¹) would be critical markers for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
